molecular formula C14H17NO4 B8307275 (+-)-5-Ethoxy-1-(4-methoxybenzoyl)-2-pyrrolidinone CAS No. 136410-02-1

(+-)-5-Ethoxy-1-(4-methoxybenzoyl)-2-pyrrolidinone

Cat. No. B8307275
M. Wt: 263.29 g/mol
InChI Key: OWLACAQTBLGHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04948804

Procedure details

2.6 g of sodium hydride (dispersed at 55-60% in oil) is added to a solution of 7 g of 5-ethoxy pyrrolidin-2-one in 150 cm3 of dioxane, with agitation for 1 hour. A solution of 9.25 g of 4-methoxy benzoyl chloride in 60 cm3 of dioxane is added with agitation for 4 hours. After filtering, the dioxane is evaporated under reduced pressure. The residue is chromatographed on 500 g of silica gel (eluent: acetone-n-hexane 1-2) and 6.35 g of expected product is obtained. b.p. =210° C. under 0.09 mbar.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:5][CH:6]1[NH:10][C:9](=[O:11])[CH2:8][CH2:7]1)[CH3:4].[CH3:12][O:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1>O1CCOCC1>[CH3:12][O:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([N:10]2[CH:6]([O:5][CH2:3][CH3:4])[CH2:7][CH2:8][C:9]2=[O:11])=[O:19])=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
7 g
Type
reactant
Smiles
C(C)OC1CCC(N1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
9.25 g
Type
reactant
Smiles
COC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
the dioxane is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on 500 g of silica gel (eluent: acetone-n-hexane 1-2)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=O)N2C(CCC2OCC)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.35 g
YIELD: CALCULATEDPERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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